1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

説明

特性

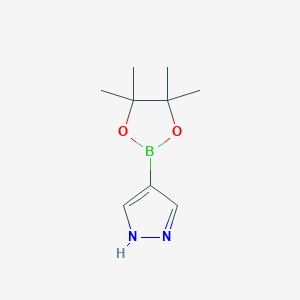

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOJIBGZFYMWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378836 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-08-4 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry.

Chemical Properties

This compound is a white to light yellow crystalline powder.[1] It is a stable derivative of pyrazole boronic acid, offering enhanced stability and ease of handling in various organic transformations.[2]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇BN₂O₂ | [3] |

| Molecular Weight | 208.07 g/mol | [3] |

| Melting Point | 59-64 °C | |

| Boiling Point | 308.3±15.0 °C (Predicted) | [3] |

| Appearance | White to light yellow crystal powder | [1] |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [3][4] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 7.77 (s, 1H), 7.65 (s, 1H), 3.91 (s, 3H), 1.31 (s, 12H).[5]

¹³C NMR (101 MHz, CDCl₃): δ 143.5, 128.8, 83.2, 36.5, 24.9. The carbon attached to boron is often not observed due to quadrupolar relaxation.[6][7]

Mass Spectrometry (EI-MS): Key fragments can be observed corresponding to the loss of methyl and pinacol groups.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[1]

Materials:

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF, add sodium hydride (2.0 eq) portion-wise at 0 °C under an inert atmosphere.

-

Add methyl iodide (2.0 eq) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.[1]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 1-methylpyrazole moiety onto various scaffolds.[4]

Materials:

-

Aryl or heteroaryl halide (e.g., 3-chloropyridine derivative) (1.0 eq)

-

This compound (2.0 eq)

-

Palladium catalyst (e.g., Pd(P(tBu)₃)₂) (0.05 eq)

-

Base (e.g., KF) (2.2 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere.

-

Add anhydrous DMF and degas the mixture.

-

Heat the reaction to 100 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., MTBE) and aqueous HCl.

-

Separate the layers and perform further extraction and purification as needed for the specific product.[8]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several targeted therapies, particularly kinase inhibitors.

Synthesis of JAK2, TGF-β, and c-Met Kinase Inhibitors

This pyrazole boronate is a key building block for synthesizing inhibitors of Janus kinase 2 (JAK2), Transforming growth factor-beta (TGF-β) receptor, and Mesenchymal-epithelial transition factor (c-Met) kinase.[4] These kinases are implicated in various cancers and myeloproliferative disorders.

Caption: General workflow for kinase inhibitor synthesis.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Aberrant activation of this pathway, often through mutations in JAK2, is a hallmark of myeloproliferative neoplasms. Inhibitors synthesized using the title compound can block this signaling.

Caption: Inhibition of the JAK-STAT signaling pathway.

TGF-β Signaling Pathway

The TGF-β signaling pathway is involved in cell growth, differentiation, and apoptosis. Its dysregulation is linked to cancer and fibrosis.

Caption: Inhibition of the TGF-β signaling pathway.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways involved in cell proliferation, migration, and invasion. Its overactivation is a driver in many cancers.

Caption: Inhibition of the c-Met signaling pathway.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of pharmaceutically active compounds. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and drug development professionals targeting a range of diseases through kinase inhibition. Proper handling and understanding of its chemical properties are essential for its safe and effective use in the laboratory.

References

- 1. 1-Methyl-4-pyrazole boronic acid pinacol ester | 761446-44-0 [chemicalbook.com]

- 2. odp.library.tamu.edu [odp.library.tamu.edu]

- 3. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]

- 4. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a critical building block in the development of novel therapeutics. The document details various synthetic strategies, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic efforts.

Introduction

This compound is a valuable reagent in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 1-methylpyrazole moiety into complex molecules. This functional group is present in a range of drug candidates and biologically active compounds. This guide outlines the most effective and commonly employed synthetic routes to this important intermediate.

Core Synthesis Pathways

Several synthetic strategies have been developed for the preparation of this compound. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. The most prominent routes start from 4-halo-1-methyl-1H-pyrazoles or involve the N-methylation of a pre-formed pyrazole-4-boronic acid ester.

Pathway 1: From 4-Bromo-1-methyl-1H-pyrazole via Lithium-Halogen Exchange

This is a widely adopted method that involves a lithium-halogen exchange followed by borylation and esterification. An improved one-pot protocol enhances the yield and operational efficiency.[1]

Quantitative Data Summary

| Starting Material | Key Reagents | Reaction Steps | Overall Yield | Reference |

| 4-Bromo-1-methyl-1H-pyrazole | n-Butyllithium, Triisopropyl borate, Pinacol | 1. Lithium-Halogen Exchange2. Borylation3. Esterification (via Lithium Hydroxy Ate Complex) | 70% | [1] |

| 4-Bromo-1-methyl-1H-pyrazole | n-Butyllithium, Trimethyl borate, Pinacol | 1. Lithium-Halogen Exchange2. Borylation3. Aqueous Work-up to Boronic Acid4. Esterification with Pinacol | 30% | [1] |

Experimental Protocol: Improved One-Pot Synthesis via Lithium Hydroxy Ate Complex [1]

-

Lithium-Halogen Exchange and Borylation: A solution of 4-bromo-1-methyl-1H-pyrazole in a suitable solvent (e.g., THF) is cooled to a low temperature (typically below -70°C). n-Butyllithium is added dropwise to effect the lithium-halogen exchange. After a short period, triisopropyl borate is added to the reaction mixture.

-

Formation and Isolation of Lithium Hydroxy Ate Complex: The reaction is warmed, and water is added to form a white slurry of the lithium hydroxy ate complex. This stable intermediate is isolated by filtration.

-

Esterification: The isolated lithium hydroxy ate complex is then treated with an acid and pinacol to afford the final product, this compound.

Logical Workflow for Pathway 1

Caption: Improved synthesis via a stable lithium hydroxy ate complex.

Pathway 2: N-Methylation of 4-Pyrazoleboronic acid pinacol ester

This approach involves the initial synthesis of 4-pyrazoleboronic acid pinacol ester, followed by N-methylation of the pyrazole ring. This route is advantageous when the unmethylated pyrazole boronic ester is readily available.

Quantitative Data Summary

| Starting Material | Key Reagents | Reaction Steps | Yield | Reference |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Sodium Hydride, Methyl Iodide | 1. Deprotonation2. N-Methylation | 93% | [2] |

Experimental Protocol: N-Methylation [2]

-

Deprotonation: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0°C, sodium hydride (NaH) is added portion-wise.

-

N-Methylation: Methyl iodide is then added to the reaction mixture. The reaction is allowed to warm to ambient temperature and stirred for several hours.

-

Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the desired product.

Logical Workflow for Pathway 2

Caption: Synthesis via N-methylation of the pyrazole core.

Pathway 3: From 4-Iodo-1-methyl-1H-pyrazole via Grignard Reagent Exchange

This method utilizes an iodo-substituted pyrazole and a Grignard reagent exchange to form an intermediate that is then reacted with a boron source.

Quantitative Data Summary

| Starting Material | Key Reagents | Reaction Steps | Yield | Reference |

| 1-Methyl-4-iodopyrazole | Isopropyl Grignard Reagent, Boron Reagent (BE001) | 1. Grignard Reagent Exchange2. Borylation | 40% | [3] |

Experimental Protocol: Grignard Reagent Exchange [3]

-

Grignard Formation: 1-Methyl-4-iodopyrazole is dissolved in a suitable solvent and cooled to between -5 and -10°C. An isopropyl Grignard reagent is added to facilitate the iodine-magnesium exchange, forming the corresponding pyrazole Grignard reagent.

-

Borylation: A boron-containing reagent is then added dropwise to the reaction mixture to yield the final product.

Logical Workflow for Pathway 3

Caption: Grignard-based synthesis from an iodo-pyrazole precursor.

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The improved one-pot synthesis from 4-bromo-1-methyl-1H-pyrazole offers a high-yield and scalable option. The N-methylation route is highly efficient if the corresponding unmethylated boronic ester is available. The Grignard exchange method provides an alternative from an iodo-pyrazole starting material. The selection of the optimal synthetic route will be guided by factors such as the cost and availability of starting materials, scalability requirements, and laboratory capabilities.

References

Molecular weight and formula of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester.

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern synthetic chemistry and drug discovery. The document covers its fundamental chemical properties, detailed experimental protocols for its synthesis and application, and its role in the development of therapeutic agents.

Core Chemical Properties

This compound is a heterocyclic organic compound widely utilized as a reagent in organic synthesis.[1][2] Its stability, commercial availability, and versatility make it an important intermediate, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[3]

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| IUPAC Name | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | [4][5] |

| Synonyms | 1-Methyl-4-pyrazoleboronic acid pinacol ester, 2-(1-Methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [6] |

| CAS Number | 761446-44-0 | [4][6] |

| Molecular Formula | C₁₀H₁₇BN₂O₂ | [4][5][6][7] |

| Molecular Weight | 208.07 g/mol | [4][5][6] |

| Appearance | Solid | [6] |

| Melting Point | 59-64 °C | [6] |

| Purity | Typically ≥95% | [6] |

Role in Medicinal Chemistry and Drug Development

This pyrazole boronic ester is a crucial reagent for synthesizing complex organic molecules with potential therapeutic applications. It is particularly valued in the construction of kinase inhibitors for cancer therapy and modulators for neurodegenerative diseases.

Key Applications:

-

Kinase Inhibitors: It serves as a building block for compounds targeting kinases such as c-Met and Janus kinase 2 (JAK2), which are implicated in myeloproliferative disorders and various cancers.[8]

-

γ-Secretase Modulators: The reagent is used in the preparation of aminothiazoles that act as γ-secretase modulators, a target for Alzheimer's disease therapy.[8]

-

TGF-β1 Inhibitors: It is involved in the synthesis of pyridine derivatives that inhibit TGF-β1 and activin A signaling pathways.

-

LRRK2 Inhibitors: The compound is a key intermediate in the synthesis of selective and orally bioavailable LRRK2 inhibitors for treating Parkinson's disease.[9]

The logical workflow from this chemical building block to a potential therapeutic outcome is illustrated below.

Caption: Logical workflow from chemical reagent to therapeutic application.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.

Several synthetic routes have been reported. An improved, scalable synthesis starts from 4-bromo-1-methyl-1H-pyrazole, while another common lab-scale method involves the methylation of the corresponding NH-pyrazole.[8][10]

Protocol: Synthesis via Methylation [8][9]

This protocol is adapted from a procedure involving the N-methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

-

Materials:

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

-

Methyl iodide (CH₃I) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF, add sodium hydride (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add methyl iodide (2.0 eq) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to ambient temperature and stir for 4 hours.

-

Carefully quench the reaction by adding saturated NH₄Cl solution.

-

Extract the mixture with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue as necessary (e.g., by silica gel chromatography) to obtain pure this compound.

-

The general workflow for this synthesis is depicted below.

Caption: Experimental workflow for the synthesis of the title compound.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[3] this compound is an excellent coupling partner in these reactions.[8][11]

Representative Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol; specific conditions (catalyst, base, solvent, temperature) may vary depending on the substrates.

-

Materials:

-

Aryl or heteroaryl halide (e.g., Aryl-Br) (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF), often with water

-

-

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

-

Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

-

Add the anhydrous solvent (and water, if applicable) via syringe.

-

Degas the resulting mixture by bubbling the inert gas through it for another 10 minutes.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).

-

After completion, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Perform an aqueous workup, dry the organic phase, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

The catalytic cycle of the Suzuki-Miyaura reaction is outlined below.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

- 1. This compound | Modular Bioscience [modbiosci.com]

- 2. This compound | Computational Systems Biology [csbiology.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apicule.com [apicule.com]

- 6. 1-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧硼戊环-2-基)吡唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. H53139.03 [thermofisher.com]

- 8. 1-Methyl-4-pyrazole boronic acid pinacol ester | 761446-44-0 [chemicalbook.com]

- 9. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Insights into 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

A comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic and synthetic aspects of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. This document provides a detailed overview of its NMR data, experimental protocols for its synthesis, and a structural representation.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in medicinal chemistry and drug discovery is notable, serving as a key building block for various biologically active molecules. This guide presents a detailed summary of its nuclear magnetic resonance (NMR) spectroscopic data and outlines established synthetic protocols.

Spectroscopic Data

The structural integrity and purity of this compound are primarily established through NMR spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR data.

¹H NMR Spectral Data

Two distinct sets of ¹H NMR data have been reported for this compound, both recorded in deuterated chloroform (CDCl₃). The slight variations in chemical shifts may be attributed to differences in instrumental calibration or sample concentration.

| Assignment | Chemical Shift (δ) ppm - Source 1 | Chemical Shift (δ) ppm - Source 2 | Multiplicity | Integration |

| Pinacol Methyl Protons | 1.25 | 1.31 | singlet | 12H |

| N-Methyl Protons | 3.89 | 3.91 | singlet | 3H |

| Pyrazole C3-H | 7.63 | 7.65 | singlet | 1H |

| Pyrazole C5-H | 7.75 | 7.77 | singlet | 1H |

Note: The proton assignment for the pyrazole ring (C3-H and C5-H) is based on typical pyrazole chemistry, though definitive 2D NMR studies would be required for unambiguous assignment.

¹³C NMR Spectral Data

Experimental Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. Below are two commonly employed methods.

Method 1: N-Methylation of 4-(Pinacolato)pyrazole

This method involves the direct methylation of the pyrazole ring of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Procedure:

-

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in a suitable aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) at 0 °C.

-

After a short stirring period, introduce methyl iodide (CH₃I) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.

Method 2: Grignard Reagent Exchange

This approach utilizes a Grignard reagent formed from an iodinated pyrazole precursor.

Procedure:

-

Prepare the Grignard reagent of 1-methyl-4-iodopyrazole by reacting it with a suitable Grignard reagent, such as isopropylmagnesium chloride, via a halogen-metal exchange.

-

To this in situ generated Grignard reagent, add a boronic ester, for example, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, at a low temperature.

-

After the reaction is complete, quench with a suitable aqueous solution.

-

Extract the product with an appropriate organic solvent.

-

Purify the crude product, typically through column chromatography, to obtain this compound.

NMR Sample Preparation

A general protocol for preparing an NMR sample of a boronic acid pinacol ester is as follows:

-

Dissolve approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Molecular Structure

The molecular structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Technical Guide: Safety and Handling of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key reagent in synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₇BN₂O₂ |

| Molecular Weight | 208.07 g/mol |

| CAS Number | 761446-44-0 |

| Melting Point | 59-64 °C |

| Form | Solid |

| Solubility | Slightly soluble in water. |

Safety and Hazard Information

This compound is considered hazardous and requires careful handling in a laboratory setting. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific target organ toxicity (single exposure); Respiratory tract irritation | 3 |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1] | |

| H319 | Causes serious eye irritation.[1] | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P317 | If eye irritation persists: Get medical help. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

-

Handling: Wear personal protective equipment as detailed below. Ensure adequate ventilation and avoid dust formation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is recommended to store under an inert atmosphere and protect from moisture. Incompatible materials include strong oxidizing agents and strong acids.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

Experimental Protocols

This compound is a versatile reagent for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the creation of biaryl compounds.

Representative Suzuki-Miyaura Coupling Protocol

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound.[2]

Reaction: Coupling of an aryl chloride with this compound.

Materials:

-

Aryl chloride (5 mmol)

-

This compound (10 mmol, 2.08 g)

-

Pd(PtBu₃)₂ (0.25 mmol, 128 mg)

-

Potassium fluoride (KF) (11 mmol, 639 mg)

-

Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

-

Methyl tert-butyl ether (MTBE)

-

2 M Hydrochloric acid (HCl)

Procedure:

-

To a reaction vessel, add the aryl chloride, this compound, Pd(PtBu₃)₂, and KF.

-

Place the vessel under an atmosphere of nitrogen.

-

Add anhydrous DMF to the mixture.

-

Degas the mixture three times by applying a vacuum and backfilling with nitrogen.

-

Heat the mixture to 100 °C under a nitrogen atmosphere and maintain this temperature for 24 hours.

-

Cool the mixture to room temperature.

-

Dilute the reaction mixture with MTBE (20 mL) and 2 M HCl (15 mL).

-

Separate the layers and perform further workup and purification as required for the specific product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. The pyrazole moiety is a common scaffold in medicinal chemistry. This reagent has been utilized in the preparation of inhibitors for several important kinase targets, including:

-

Janus kinase 2 (JAK2): Implicated in myeloproliferative disorders.

-

Transforming growth factor-beta type I receptor (TGF-βR1): A target in fibrosis and cancer.

-

c-Met kinase: Involved in tumor growth and metastasis.

The use of this boronic acid pinacol ester allows for the direct and efficient incorporation of the 1-methyl-pyrazole group into potential drug candidates, facilitating structure-activity relationship (SAR) studies and the development of novel therapeutics.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for the most up-to-date and complete safety information before handling this chemical. All laboratory work should be conducted by trained professionals in a well-equipped and properly ventilated environment.

References

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Synthesis, Applications, and Key Patents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry. This document details its synthesis, key literature, and relevant patents, with a focus on its application in the development of targeted therapeutics. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Core Properties and Synthesis

This compound is a stable, versatile reagent widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 1-methyl-1H-pyrazol-4-yl moiety into target molecules. This pyrazole motif is a common feature in many biologically active compounds.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 761446-44-0 | |

| Molecular Formula | C₁₀H₁₇BN₂O₂ | |

| Molecular Weight | 208.07 g/mol | |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 59-64 °C | |

| Solubility | Slightly soluble in water | [3] |

Synthesis of this compound

Two primary synthetic routes are highlighted in the literature, an improved one-pot synthesis via a lithium hydroxy ate complex and a direct methylation method.

Method 1: Improved One-Pot Synthesis via Lithium Hydroxy Ate Complex

This method provides a high-yield, scalable process for the synthesis of the title compound from 4-bromo-1-methyl-1H-pyrazole.[4][5] The key to this process is the isolation of a stable lithium hydroxy ate complex, which can be used directly in Suzuki couplings without the need for an additional base.[4][5]

Experimental Protocol:

A detailed experimental protocol for this improved synthesis is described by a Merck drug development program.[5] The process involves a one-pot reaction starting from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate, leading to the isolation of the lithium hydroxy ate complex in high yield.[4][5] Simple neutralization of this complex then affords the desired pinacol ester in an improved overall yield of 70%.[5]

Method 2: Direct Methylation of 4-Pyrazoleboronic acid pinacol ester

This method involves the direct methylation of the corresponding NH-pyrazole. A specific example is provided in patent WO2018/93569.

Experimental Protocol:

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.40 g, 2.06 mmol) in THF (10 mL) at 0°C is added NaH (0.100 g, 4.12 mmol), followed by methyl iodide (0.25 mL, 4.12 mmol). The reaction mixture is stirred at ambient temperature for 4 hours. The reaction is then quenched with a saturated NH₄Cl solution (20 mL) and extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine (20 mL), dried over sodium sulfate, and concentrated under reduced pressure to yield the product.

Quantitative Data:

| Method | Starting Material | Key Reagents | Solvent | Yield | Reference |

| Improved One-Pot | 4-bromo-1-methyl-1H-pyrazole | n-BuLi, Triisopropyl borate, Pinacol, H₂O | THF/Toluene | 70% | [5] |

| Direct Methylation | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | NaH, CH₃I | THF | 93% | [3] |

Characterization Data:

| Analysis | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ ppm 1.31 (s, 12 H), 3.91 (s, 3 H), 7.65 (s, 1 H), 7.77 (s, 1 H) | [3] |

| LCMS (Method-D) | retention time 1.58 min, [M+1] 209.1 | [3] |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent for the Suzuki-Miyaura cross-coupling reaction, enabling the formation of C-C bonds between the pyrazole ring and various aryl or heteroaryl halides.[1][6][7] This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using this compound.

Applications in Drug Discovery and Development

The 1-methyl-1H-pyrazol-4-yl moiety is a key pharmacophore in a variety of kinase inhibitors and other therapeutic agents.[3][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various cancers and inflammatory diseases.[15] Several JAK2 inhibitors incorporating the 1-methyl-pyrazole structure have been developed.[9][13]

The diagram below illustrates the JAK-STAT signaling pathway and highlights JAK2 as a therapeutic target.

| Compound Class | Target | IC₅₀ (nM) | Reference |

| 4-Amino-(1H)-pyrazole derivatives (e.g., compound 3f) | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | [17] |

| Imidazopyridazine aminopyrazole (Gandotinib) | JAK2V617F | 20 | [8] |

c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in various cancers.[18][21] Several c-Met inhibitors containing the pyrazole moiety have been developed.[10][11]

The following diagram outlines the c-Met signaling pathway.

| Compound | Target | IC₅₀ (nM) | Reference |

| TPX-0022 | c-Met | 2.7 | [20] |

| Pyrazolone-based derivatives (e.g., AMG 458) | c-Met | Potent with improved selectivity | [10] |

Transforming Growth Factor-β (TGF-β) Inhibitors

The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation contributes to diseases such as cancer and fibrosis.[14][19][23] Pyrazole-based inhibitors of the TGF-β type I receptor (TβRI/ALK5) have shown significant therapeutic potential.[22][24]

The diagram below depicts the TGF-β signaling pathway, with TβRI as the target for inhibition.

| Compound | Target | IC₅₀ (nM) | Reference |

| Diheteroaryl-substituted pyrazole 1 | TβR-I | 51 | [22] |

| EW-7197 (Vactosertib) | ALK5 | 13.2 | [24] |

| IN-1130 | ALK5 | 45.8 | [24] |

γ-Secretase Modulators

This compound is also utilized in the synthesis of aminothiazoles which act as γ-secretase modulators.[2][3] These modulators are of interest in the development of treatments for Alzheimer's disease.

Key Patents

A number of patents protect the synthesis and application of this compound and related compounds.

| Patent Number | Title | Key Aspects |

| WO2018/93569 | Methods for preparing pyrazole compounds | Describes a method for synthesizing this compound with a reported yield of 93%.[3] |

| CN103601749A | Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester | Details a three-step synthesis starting from pyrazole. |

| CN105669733A | Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester | Focuses on the synthesis of the 3-boronic acid pinacol ester isomer. |

| CN114380853A | Preparation method of 4-pyrazole boronic acid pinacol ester | Describes a method for preparing the unmethylated pyrazole boronic acid pinacol ester. |

Conclusion

This compound is a critical and versatile building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for targeted cancer therapy. Its straightforward synthesis and reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and drug development professionals. The continued exploration of this reagent is expected to yield novel therapeutics for a variety of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based design of novel class II c-Met inhibitors: 1. Identification of pyrazolone-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

A Technical Guide on the Physicochemical Properties of Ibuprofen for Drug Development

Version: 1.0

Introduction

Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain, inflammation, and fever.[1][2] As a propionic acid derivative, its therapeutic efficacy is intrinsically linked to its physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is paramount for formulation design, ensuring bioavailability, and maintaining quality control. This guide provides an in-depth analysis of two critical physical properties of Ibuprofen: its melting point and solubility. It also details the experimental protocols for their determination and contextualizes these properties within the drug's primary mechanism of action.

Melting Point

The melting point of an active pharmaceutical ingredient (API) is a critical indicator of its purity and polymorphic form. For Ibuprofen, a crystalline solid, the melting point is a sharp, well-defined range that is essential for its identification and quality control during manufacturing.[3]

Data Presentation

The reported melting point for racemic Ibuprofen is presented below. Deviations from this range can indicate the presence of impurities or a different polymorphic state, which could impact the drug's stability and dissolution characteristics.

| Parameter | Value | Reference |

| Melting Point | 75 - 78 °C | [3][4] |

| Melting Point | 75 - 77.5 °C | [5] |

Table 1: Reported Melting Point of Ibuprofen

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of Ibuprofen, a technique widely used for its accuracy and small sample requirement.

Objective: To accurately determine the melting point range of an Ibuprofen sample.

Materials & Equipment:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Ibuprofen API sample (finely powdered)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the Ibuprofen sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Invert a capillary tube and press the open end into the Ibuprofen powder, forcing a small amount of the sample into the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm of powder is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the apparatus to heat at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point of Ibuprofen (~75 °C).

-

Observation: Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Recording the Range:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid sample has completely transformed into a clear liquid (the end of the melting range).

-

-

Purity Check: A sharp melting range (typically ≤ 2 °C) is indicative of a pure substance. A broad melting range suggests the presence of impurities.

Solubility

The solubility of a drug is a critical determinant of its absorption and bioavailability. Ibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[6] Its poor aqueous solubility presents a significant challenge in formulation development.[6]

Data Presentation

Ibuprofen is a carboxylic acid, and its solubility is highly dependent on the pH of the medium. It is practically insoluble in water but freely soluble in many organic solvents.[7][8]

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 21 mg/L | 25 | [5] |

| Ethanol (90%) | 66.18 g/100 mL | 40 | [7] |

| Ethanol | Soluble | Not Specified | [3] |

| Methanol | Soluble | Not Specified | [7] |

| Acetone | Soluble | Not Specified | [7][8] |

| Dichloromethane | Soluble | Not Specified | [7] |

| DMSO | ~45 mg/mL | Not Specified | [3] |

| Dimethyl formamide | ~45 mg/mL | Not Specified | [3] |

Table 2: Solubility of Ibuprofen in Various Solvents

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Objective: To determine the equilibrium solubility of Ibuprofen in a specific solvent (e.g., pH 7.4 phosphate buffer).

Materials & Equipment:

-

Ibuprofen API sample

-

Chosen solvent (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C)

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of Ibuprofen powder to a vial containing a known volume of the solvent.[11] The presence of undissolved solid is necessary to ensure saturation.[10]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker. Agitate the samples at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9][11]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[12] This step must be performed carefully to avoid disturbing the equilibrium.

-

Sample Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent.

-

Prepare a series of standard solutions of Ibuprofen with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of Ibuprofen.[9]

-

-

Calculation: Calculate the solubility of Ibuprofen in the solvent based on the concentration determined in the analyzed sample and the dilution factor used. Express the result in units such as mg/mL or µg/mL.

Mandatory Visualizations

Mechanism of Action: COX Inhibition Pathway

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by being a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][13] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][14] By blocking these enzymes, Ibuprofen reduces the production of prostaglandins.[2][14]

Caption: Ibuprofen's non-selective inhibition of COX-1 and COX-2 enzymes.

Physicochemical Characterization Workflow

The characterization of an API like Ibuprofen is a structured process involving multiple analytical techniques to ensure its identity, purity, and quality. This workflow provides a logical sequence for these essential tests.

Caption: A typical workflow for the physicochemical characterization of an API.

References

- 1. ClinPGx [clinpgx.org]

- 2. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 3. Ibuprofen - LKT Labs [lktlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. droracle.ai [droracle.ai]

- 14. news-medical.net [news-medical.net]

A Comprehensive Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and significant applications in the development of therapeutic agents.

Core Data Presentation

Chemical Identity and Properties

The compound is systematically named 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole according to IUPAC nomenclature.[1][2][3] It is also commonly referred to as (1-methylpyrazol-4-yl)boronic acid pinacol ester.

| Property | Value |

| CAS Number | 761446-44-0[4] |

| Molecular Formula | C₁₀H₁₇BN₂O₂[1][4] |

| Molecular Weight | 208.07 g/mol [1][4] |

| Appearance | Solid[4] |

| Melting Point | 59-64 °C[4][5] |

| Solubility | Slightly soluble in water[5] |

Spectroscopic Data

¹H NMR spectroscopy is a critical tool for the structural elucidation of this compound. The following data has been reported:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.77 | s | 1H | Pyrazole-H | [6] |

| 7.65 | s | 1H | Pyrazole-H | [6] |

| 3.91 | s | 3H | N-CH₃ | [6] |

| 1.31 | s | 12H | Pinacol-CH₃ | [6] |

Experimental Protocols

This section details established methods for the synthesis of this compound, providing researchers with practical guidance for its preparation.

Synthesis from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol involves the N-methylation of the pyrazole ring.

Materials:

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.06 mmol)

-

Sodium hydride (NaH) (4.12 mmol)

-

Methyl iodide (4.12 mmol)

-

Tetrahydrofuran (THF) (10 mL)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in THF at 0°C, add sodium hydride.

-

Add methyl iodide to the mixture.

-

Stir the reaction mixture at ambient temperature for 4 hours.

-

Quench the reaction with a saturated NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Improved Synthesis via a Lithium Hydroxy Ate Complex

An enhanced protocol has been developed to improve yield and operational efficiency, proceeding through a stable lithium hydroxy ate complex.

Materials:

-

4-Bromo-1-methyl-1H-pyrazole

-

n-Butyllithium (BuLi)

-

Triisopropyl borate

-

Pinacol

-

Tetrahydrofuran (THF)

-

Toluene

Procedure:

-

An in situ quench procedure is employed where BuLi is added to a mixture of 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate in a THF/toluene solvent system.

-

The reaction is then quenched with pinacol.

-

To address challenges with isolation due to high aqueous solubility and potential hydrolysis, water is added to the reaction mixture to precipitate a stable lithium hydroxy ate complex.

-

This complex can be isolated by filtration and has demonstrated long-term bench stability.

-

The stable lithium hydroxy ate complex can be used directly in subsequent Suzuki-Miyaura coupling reactions, often without the need for an additional base.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 1-methylpyrazole moiety into target molecules.[5] This is a crucial step in the synthesis of various biologically active compounds.

Role in the Synthesis of Kinase Inhibitors

This boronic acid ester is a key intermediate in the synthesis of potent and selective inhibitors for several protein kinases, which are important targets in cancer therapy and other diseases.

-

JAK2 Inhibitors: It is used in the preparation of amino-pyrido-indol-carboxamides, which are investigated as potential Janus kinase 2 (JAK2) inhibitors for the treatment of myeloproliferative disorders.[5]

-

c-Met Kinase Inhibitors: The compound is a reagent in the synthesis of MK-2461 analogs, which act as inhibitors of the c-Met kinase, a target in cancer therapy.[5]

Other Therapeutic Applications

Beyond kinase inhibitors, this reagent is instrumental in the development of other classes of therapeutic agents:

-

γ-Secretase Modulators: It is used in the synthesis of aminothiazoles that modulate the activity of γ-secretase, a key enzyme in the pathology of Alzheimer's disease.[5]

-

TGF-β1 and Activin A Signaling Inhibitors: The compound is employed in the preparation of pyridine derivatives that inhibit signaling pathways of TGF-β1 and activin A.[5]

Mandatory Visualizations

The following diagrams illustrate the key applications and synthetic workflows involving this compound.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Caption: Role in the synthesis of various therapeutic agents.

References

- 1. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H53139.03 [thermofisher.com]

- 3. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | 761446-44-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1-Methylpyrazole-4-boronic acid pinacol ester 95 761446-44-0 [sigmaaldrich.com]

- 5. 1-Methyl-4-pyrazole boronic acid pinacol ester | 761446-44-0 [chemicalbook.com]

- 6. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry

Introduction

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its utility primarily lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules with a wide range of biological activities. The pyrazole motif is a common feature in many approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and other molecular interactions, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, commercial availability, and key applications in drug discovery, with a focus on its role in the development of kinase and enzyme inhibitors.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This data has been compiled from various commercial suppliers and chemical databases.

| Property | Value |

| CAS Number | 761446-44-0 |

| Molecular Formula | C₁₀H₁₇BN₂O₂ |

| Molecular Weight | 208.07 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% (HPLC) |

| Melting Point | 59-64 °C |

| Solubility | Soluble in organic solvents such as DMF, THF, and Dioxane. Slightly soluble in water. |

| Storage | Store in a cool, dry place. Incompatible with oxidizing agents. |

Commercial Suppliers

This compound is readily available from a variety of commercial chemical suppliers. The table below lists some of the major suppliers and their typical product offerings. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and other quality control parameters.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | 1 g, 5 g, 25 g |

| Thermo Scientific (Alfa Aesar) | 97% | 1 g, 5 g |

| Boron Molecular | 97% | 1g, 5g, 10g, 25g, 100g |

| Combi-Blocks | >97% | 1 g, 5 g, 10 g, 25 g |

| Aikon Biopharmaceutical | Inquire | Bulk quantities |

| Accela ChemBio Co.,Ltd. | Inquire | Inquire |

Experimental Protocols

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. Below is a general, representative experimental protocol for the coupling of this reagent with an aryl halide. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane, Toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

The vessel is then evacuated and backfilled with an inert gas (this cycle is repeated three times).

-

Add the palladium catalyst (0.01-0.05 equiv) and the solvent.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Applications in Drug Discovery: Targeting Key Signaling Pathways

This compound is a crucial building block for the synthesis of inhibitors targeting various signaling pathways implicated in cancer and other diseases. Below are diagrams of some of these key pathways, illustrating the points of intervention for inhibitors derived from this reagent.

JAK2 Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, including JAK2, are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative disorders and inflammatory diseases.[1]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a hallmark of many cancers, making it an attractive therapeutic target.[2][3]

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[4][5] Its dysregulation is associated with cancer and fibrosis.

γ-Secretase and Notch Signaling

γ-Secretase is an intramembrane protease complex that cleaves multiple substrates, including the Notch receptor. The Notch signaling pathway is crucial for cell-cell communication and is implicated in various cancers. Inhibitors of γ-secretase, often synthesized using pyrazole-containing building blocks, can modulate this pathway.

Conclusion

This compound is a valuable and versatile reagent for medicinal chemists and drug development professionals. Its stability, reactivity in Suzuki-Miyaura cross-coupling, and the prevalence of the 1-methylpyrazole moiety in bioactive molecules make it a key building block in the synthesis of novel therapeutics. The ability to readily access this compound from multiple commercial suppliers facilitates its use in a wide range of research and development activities. As the demand for targeted therapies continues to grow, the importance of such well-characterized and accessible building blocks will undoubtedly increase.

References

- 1. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a versatile and increasingly important building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its stable nature and high reactivity make it an excellent coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and various aryl or heteroaryl moieties, providing a powerful tool for the synthesis of complex molecules with potential biological activity.[1][2] The pyrazole core is a prevalent motif in many therapeutic agents, and this reagent offers a streamlined method for its incorporation into drug candidates.[1]

These application notes provide detailed protocols and a summary of reaction conditions for the successful use of this compound in Suzuki-Miyaura cross-coupling reactions.

Key Advantages of this compound

-

Stability: As a boronic ester, it exhibits greater stability and is easier to handle compared to the corresponding boronic acid, which can be prone to decomposition.[1]

-

Reactivity: It demonstrates excellent reactivity in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides.

-

Versatility: The resulting 4-aryl-1-methyl-1H-pyrazole products are valuable intermediates in the synthesis of a wide range of functional molecules.

Data Presentation: Suzuki-Miyaura Cross-Coupling Reaction Scope

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloronitrobenzene | Pd(PtBu₃)₂ (5) | - | KF (2.2) | DMF | 100 | 2 | 85 |

| 2 | 3-Chloropyridine derivative | Pd(PtBu₃)₂ (5) | - | KF (2.2) | DMF | 100 | 24 | 75 |

| 3 | 4-Iodo-1-methyl-1H-pyrazole | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 0.08 | 95 |

| 4 | 3-Bromoquinoline | Pd₂(dba)₃ (1.5) / P(tBu)₃ (3) | P(tBu)₃ | K₃PO₄ (2) | Dioxane | 100 | 16 | 88 |

| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 12 | 92 |

| 6 | 4-Bromotoluene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 8 | 94 |

Note: Entries 3-6 are representative examples for similar pyrazole or heteroaryl Suzuki-Miyaura couplings and provide guidance on effective reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with Aryl Chlorides

This protocol is adapted from a general procedure for the coupling of this compound with aryl chlorides.

Materials:

-

This compound

-

Aryl chloride

-

Palladium catalyst (e.g., Pd(PtBu₃)₂)

-

Base (e.g., Potassium Fluoride - KF)

-

Anhydrous Dimethylformamide (DMF)

-

Methyl tert-butyl ether (MTBE)

-

2 M Hydrochloric acid (HCl)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a reaction vessel, add the aryl chloride (1.0 equiv), this compound (2.0 equiv), palladium catalyst (e.g., Pd(PtBu₃)₂, 0.05 equiv), and potassium fluoride (2.2 equiv).

-

Seal the vessel and purge with nitrogen or argon gas.

-

Add anhydrous DMF via syringe.

-

Degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with nitrogen/argon.

-

Heat the mixture to 100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with MTBE and wash with 2 M HCl.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a microwave-assisted procedure and can be modified for the coupling of this compound with aryl/heteroaryl halides.

Materials:

-

This compound

-

Aryl/heteroaryl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Cesium Carbonate - Cs₂CO₃)

-

1,2-Dimethoxyethane (DME) and Water

-

Microwave reactor

-

Nitrogen or Argon gas supply

Procedure:

-

In a microwave vial, combine the aryl/heteroaryl halide (1.0 equiv), this compound (1.0-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv), and cesium carbonate (2.5 equiv).

-

Add DME and water (typically in a 4:1 to 10:1 ratio).

-

Seal the vial and purge with nitrogen or argon.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 90 °C) for a short duration (e.g., 5-15 minutes).

-

Monitor the reaction for completion by TLC or LC-MS.

-

After cooling, work up the reaction as described in Protocol 1.

Mandatory Visualizations

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents can be highly substrate-dependent. Increasing the reaction temperature or time may also improve yields, but be mindful of potential catalyst decomposition or side reactions.

-

Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. Ensure that all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.

-

Protodeborylation: The cleavage of the C-B bond of the boronic ester by a proton source can be a competing side reaction. Using anhydrous solvents and appropriate bases can help to minimize this issue.

By following these protocols and considering the factors outlined, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable compounds.

References

Application Notes & Protocols: Suzuki Coupling with 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. This versatile reagent is instrumental in the synthesis of various heterocyclic compounds, which are significant building blocks in the development of novel therapeutics.[1][2][3] Pyrazole derivatives synthesized through this method have shown potential as inhibitors for enzymes like γ-secretase, JAK2, and c-Met kinase, highlighting their importance in drug discovery programs.[2][3]

The following sections detail a general experimental procedure, a summary of common reaction parameters, and a visual representation of the workflow.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the 1-methyl-1H-pyrazole moiety and an aryl or heteroaryl halide (or triflate). The reaction is catalyzed by a palladium complex in the presence of a base.

References

- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methyl-4-pyrazole boronic acid pinacol ester | 761446-44-0 [chemicalbook.com]

- 3. 1-Methylpyrazole-4-boronic acid pinacol ester 95 761446-44-0 [sigmaaldrich.com]

Application Notes: PROTAC Technology in Modern Drug Discovery

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 5. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. Arvinas Announces ARV-471 Achieves a Clinical Benefit Rate of 38% in Evaluable Patients and Continues to Show a Favorable Tolerability Profile in its Phase 2 Expansion Trial (VERITAC) | Arvinas [ir.arvinas.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. onclive.com [onclive.com]

- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 16. Arvinas and Pfizer Announce Positive Topline Results from Phase 3 VERITAC-2 Clinical Trial | Pfizer [pfizer.com]

- 17. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. urotoday.com [urotoday.com]

- 19. ascopubs.org [ascopubs.org]

Application Notes and Protocols: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester as a Reagent for the Synthesis of JAK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors. Dysregulation of the JAK/STAT signaling pathway is implicated in numerous myeloproliferative neoplasms and inflammatory diseases. Consequently, the development of potent and selective JAK2 inhibitors is a significant focus in drug discovery. The pyrazole scaffold is a key pharmacophore in many kinase inhibitors. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a versatile and commercially available reagent that serves as a crucial building block for introducing the 1-methyl-pyrazole moiety into target molecules via Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent JAK2 inhibitors.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is essential for the transduction of extracellular signals into an intracellular response, regulating processes like cell proliferation, differentiation, and immunity.[5][6][7] The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize and translocate to the nucleus to regulate gene expression.[5][6]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]